

An In-depth Technical Guide to the SAHM1 Target Protein-Protein Interface

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Compound of Interest

Compound Name: SAHM1
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Executive Summary

Stapled α -helical peptides have emerged as a promising class of therapeutics capable of modulating intracellular protein-protein interactions (PPIs) that are often considered "undruggable" by traditional small molecules. **SAHM1**, a stabilized α -helical peptide derived from Mastermind-like 1 (MAML1), represents a significant advancement in this field. It is a potent inhibitor of the Notch signaling pathway, a critical regulator of cell fate decisions, proliferation, and apoptosis. Dysregulation of the Notch pathway is implicated in a variety of diseases, most notably in T-cell acute lymphoblastic leukemia (T-ALL). This technical guide provides a comprehensive overview of the **SAHM1** target interface, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols for its characterization, and a visual representation of the relevant biological pathways and experimental workflows.

The SAHM1 Target: The Notch Transcription Factor Complex

SAHM1 exerts its biological effect by disrupting a critical protein-protein interface within the nucleus, specifically by preventing the assembly of the Notch transcription factor complex. This complex is the final downstream effector of the canonical Notch signaling pathway.

The Canonical Notch Signaling Pathway

The Notch signaling pathway is initiated by the binding of a Notch receptor (NOTCH1-4) to a ligand (e.g., Delta-like or Jagged) on an adjacent cell. This interaction triggers a series of proteolytic cleavages, ultimately releasing the Notch intracellular domain (NICD). The NICD then translocates to the nucleus, where it forms a ternary complex with the DNA-binding protein CSL (CBF1/RBPj) and a Mastermind-like (MAML) coactivator. This complex activates the transcription of Notch target genes, such as HES1 and MYC, which regulate cell proliferation and differentiation.[1]

Mechanism of Action of SAHM1

SAHM1 is a hydrocarbon-stapled peptide that mimics the α -helical region of MAML1 that binds to the NICD/CSL complex.[1] By competitively binding to this interface, **SAHM1** effectively prevents the recruitment of the endogenous MAML1 coactivator, thereby inhibiting the formation of the active Notch transcriptional complex. This leads to the suppression of Notch target gene expression and subsequently blocks the pro-proliferative and anti-apoptotic signals driven by aberrant Notch activation.[1]



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Figure 1: The canonical Notch signaling pathway and the inhibitory mechanism of **SAHM1**.

Quantitative Data for SAHM1

The following tables summarize the key quantitative data reported for **SAHM1**, providing insights into its binding affinity, cellular potency, and in vivo efficacy.

Table 1: In Vitro Activity of SAHM1

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Table 2: In Vivo Efficacy of SAHM1 in a T-ALL Mouse Model

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Table 3: Pharmacokinetic Properties of Stapled Peptides (General)

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) data for **SAHM1** are not publicly available, stapled peptides, in general, exhibit improved pharmacokinetic properties compared to their linear counterparts.



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Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the interaction of **SAHM1** with the Notch transcriptional complex.

Fluorescence Polarization (FP) Assay for Binding Affinity

This assay quantitatively measures the binding of a fluorescently labeled peptide (e.g., FITC-**SAHM1**) to its target protein complex.



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Figure 2: Workflow for a fluorescence polarization binding assay.

Methodology:

- Reagent Preparation:
 - Synthesize and purify fluorescein isothiocyanate (FITC)-labeled **SAHM1**.
 - Express and purify the RAMANK domain of NOTCH1 and the CSL protein. Pre-form the RAMANK–CSL complex.
- Assay Setup:
 - In a 384-well, non-binding surface black plate, add a constant concentration of FITC-**SAHM1** (e.g., 15 nM) to each well.
 - Add serial dilutions of the RAMANK–CSL complex to the wells.
 - Include control wells with FITC-**SAHM1** only (for baseline polarization) and buffer only (for background).
- Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium (e.g., 30 minutes).
- Measurement:

- Measure fluorescence polarization using a plate reader equipped with appropriate excitation (e.g., 485 nm) and emission (e.g., 535 nm) filters.
- The instrument measures the intensity of emitted light parallel and perpendicular to the plane of polarized excitation light.
- Data Analysis:
 - Calculate the fluorescence polarization (P) or anisotropy (A) values.
 - Plot the change in polarization as a function of the RAMANK–CSL concentration.
 - Fit the resulting binding curve to a suitable model (e.g., one-site binding) to determine the dissociation constant (Kd).

Competitive Co-Immunoprecipitation (Co-IP) Assay

This assay demonstrates that **SAHM1** can disrupt the interaction between endogenous NICD and MAML1 in a cellular context.



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Figure 3: Workflow for a competitive co-immunoprecipitation assay.

Methodology:

- Cell Culture and Treatment:

- Culture a T-ALL cell line with activated Notch signaling (e.g., KOPT-K1).
- Treat the cells with increasing concentrations of **SAHM1** or a vehicle control for a specified period.
- Cell Lysis:
 - Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.
 - Clarify the lysate by centrifugation to remove cellular debris.
- Immunoprecipitation:
 - Incubate the cell lysate with an antibody specific for MAML1 overnight at 4°C with gentle rotation.
 - Add Protein A/G magnetic or agarose beads to the lysate and incubate for another 1-2 hours to capture the antibody-protein complexes.
- Washing:
 - Pellet the beads and wash them several times with lysis buffer to remove non-specifically bound proteins.
- Elution and Western Blotting:
 - Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
 - Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
 - Probe the membrane with a primary antibody against NICD, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
 - Detect the signal using an enhanced chemiluminescence (ECL) substrate. A decrease in the NICD signal with increasing **SAHM1** concentration indicates disruption of the NICD-MAML1 interaction.

Luciferase Reporter Gene Assay for Cellular Potency

This assay measures the ability of **SAHM1** to inhibit Notch-dependent gene transcription in cells.



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Figure 4: Workflow for a dual-luciferase reporter gene assay.

Methodology:

- Cell Culture and Transfection:
 - Plate cells (e.g., HEK293T) in a multi-well plate.
 - Co-transfect the cells with three plasmids:
 - A firefly luciferase reporter plasmid containing a promoter with multiple CSL binding sites.
 - An expression plasmid for a constitutively active form of Notch1 (ICN1).
 - A Renilla luciferase expression plasmid under a constitutive promoter (e.g., CMV or SV40) to control for transfection efficiency.
- Treatment:

- After transfection, treat the cells with serial dilutions of **SAHM1** or a vehicle control.
- Cell Lysis and Luciferase Assay:
 - After the treatment period (e.g., 24-48 hours), lyse the cells using a passive lysis buffer.
 - Measure the firefly and Renilla luciferase activities sequentially in the same lysate using a dual-luciferase reporter assay system and a luminometer.
- Data Analysis:
 - Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for differences in cell number and transfection efficiency.
 - Plot the normalized luciferase activity as a function of **SAHM1** concentration.
 - Fit the dose-response curve to a suitable model (e.g., four-parameter logistic regression) to determine the half-maximal inhibitory concentration (IC50).

Conclusion

SAHM1 is a well-characterized stapled peptide inhibitor of the Notch signaling pathway that targets the critical protein-protein interface of the Notch transcriptional complex. The quantitative data on its binding affinity, cellular potency, and in vivo efficacy demonstrate its potential as a therapeutic agent, particularly for Notch-driven malignancies like T-ALL. The experimental protocols detailed in this guide provide a robust framework for the further investigation of **SAHM1** and the development of other inhibitors targeting this important oncogenic pathway. The continued exploration of stapled peptides like **SAHM1** holds great promise for expanding the druggable proteome and developing novel therapies for a range of diseases.

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